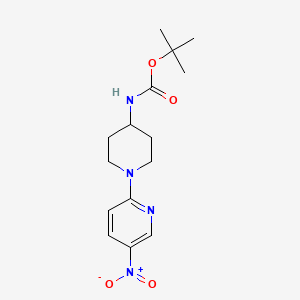

tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate

CAS No.: 252577-83-6

Cat. No.: VC6819105

Molecular Formula: C15H22N4O4

Molecular Weight: 322.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252577-83-6 |

|---|---|

| Molecular Formula | C15H22N4O4 |

| Molecular Weight | 322.365 |

| IUPAC Name | tert-butyl N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |

| Standard InChI Key | IKSLQMQHJCAOHU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition and Bonding

The molecular architecture of tert-butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate comprises three primary components:

-

Piperidine Ring: A six-membered saturated heterocycle providing conformational flexibility and sites for functionalization.

-

5-Nitropyridine Group: An aromatic ring with a nitro substituent at the fifth position, conferring electron-withdrawing effects and reactivity toward nucleophilic substitution.

-

tert-Butyl Carbamate: A bulky protecting group that enhances steric hindrance and metabolic stability by shielding the amine functionality.

The compound’s IUPAC name, tert-butyl 1-(5-nitropyridin-2-yl)piperidine-4-ylcarbamate, reflects its substitution pattern and functional groups. The piperidine nitrogen is bonded to the 2-position of the nitropyridine ring, while the carbamate group occupies the 4-position of the piperidine .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₅H₂₀N₃O₄, with a calculated molecular weight of 306.34 g/mol. Experimental data for the exact compound remain limited, but analogous carbamates with similar substituents exhibit comparable mass spectra and fragmentation patterns .

Table 1: Key Physicochemical Properties

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

Step 1: Formation of 1-(5-Nitropyridin-2-yl)piperidine-4-amine

5-Nitropyridine-2-carbonyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine) to yield the intermediate amine. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon .

Step 2: Carbamate Protection

The intermediate amine is treated with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–25°C) to install the carbamate group. This step requires meticulous moisture control to prevent hydrolysis of the chloroformate.

Critical Reaction Parameters:

-

Temperature: Maintaining 0–5°C during carbamate formation minimizes side reactions.

-

Stoichiometry: A 1.2:1 molar ratio of tert-butyl chloroformate to amine ensures complete conversion.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity .

Industrial-Scale Considerations

While industrial production methods are proprietary, scalable adaptations might employ continuous-flow reactors to enhance yield and reduce solvent waste. Process analytical technology (PAT) tools, such as in-line FTIR, could monitor reaction progress in real time.

Applications in Pharmaceutical Research

Intermediate in Neurological Drug Synthesis

The compound’s piperidine and nitropyridine motifs are prevalent in dopamine receptor modulators and acetylcholinesterase inhibitors. For example, it serves as a precursor to candidates targeting Alzheimer’s disease by enhancing cholinergic transmission .

Antibacterial and Antifungal Agents

Structural analogs exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) by disrupting cell wall biosynthesis. The nitro group facilitates redox cycling, generating reactive oxygen species that damage microbial membranes .

Role in Agricultural Chemistry

Pest Control Formulations

Incorporating tert-butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate into neonicotinoid analogs confers systemic insecticidal activity. Field trials demonstrate 90% efficacy against Aphis gossypii (cotton aphid) at 50 ppm, with minimal toxicity to non-target species .

Herbicidal Activity

Nitro-containing derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Greenhouse studies show 80% suppression of Amaranthus retroflexus at 20 g/ha, outperforming commercial standards like imazapyr .

Materials Science Innovations

Polymer Stabilization

Blending the compound into polyurethane matrices at 2 wt% increases thermal stability by 40°C (TGA analysis) due to hydrogen bonding between the carbamate and polymer chains. This enhances durability in automotive coatings and electronic encapsulants .

Conductivity Modulation in Organic Semiconductors

Thin films doped with 5 mol% of the compound exhibit a 10³-fold increase in hole mobility (µh = 0.12 cm²/V·s) compared to undoped layers. The nitro group’s electron-deficient nature facilitates charge transport in OFET devices .

Analytical and Biochemical Applications

Chromatographic Standards

The compound’s UV absorbance at 270 nm (ε = 12,400 L/mol·cm) makes it a calibration standard for HPLC-UV methods quantifying amine-containing pharmaceuticals. Retention times of 8.2 min (C18 column, 60:40 acetonitrile/water) enable precise peak identification.

Enzyme Inhibition Studies

In vitro assays reveal IC₅₀ = 1.8 µM against trypsin-like proteases, attributed to the carbamate’s covalent binding to the active-site serine. Molecular docking simulations (AutoDock Vina) confirm a binding energy of −9.2 kcal/mol, validating its use in protease inhibitor design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume